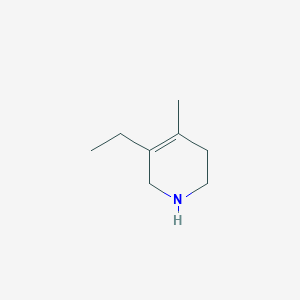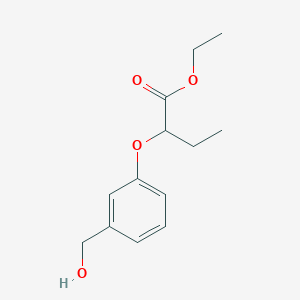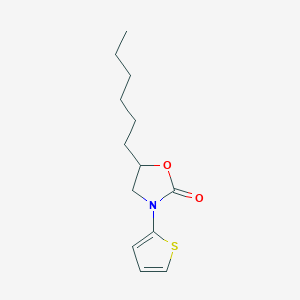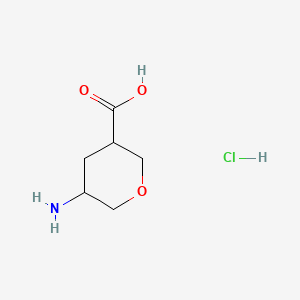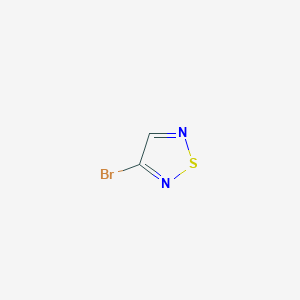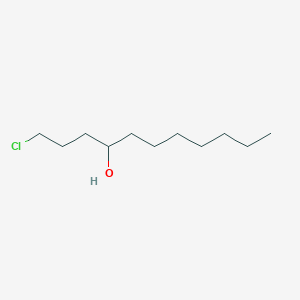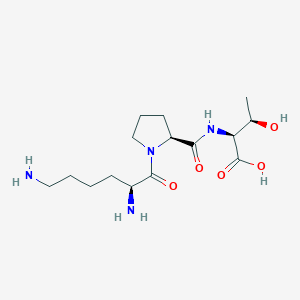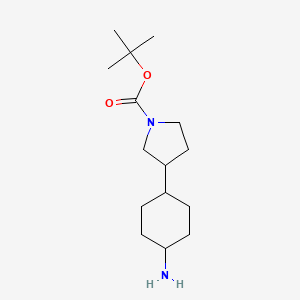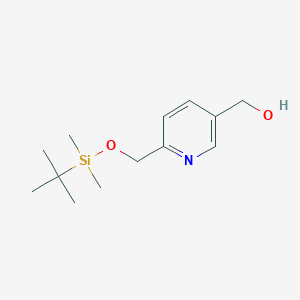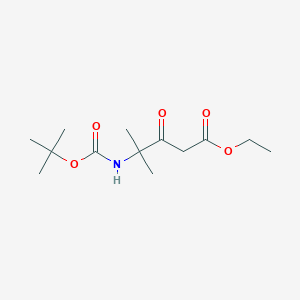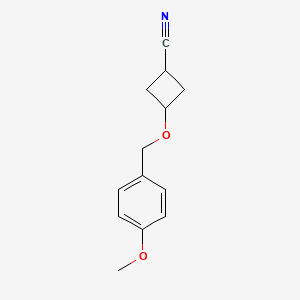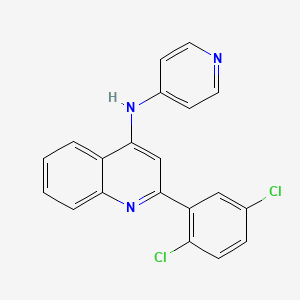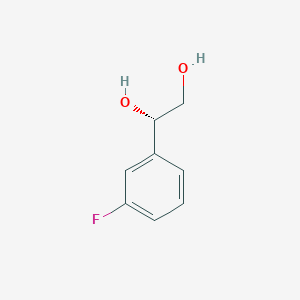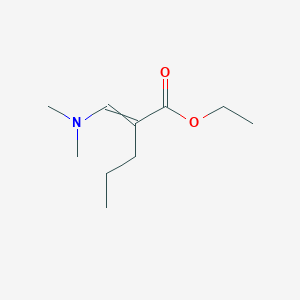
Ethyl 2-(dimethylaminomethylidene)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(dimethylaminomethylidene)pentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers
Vorbereitungsmethoden
The synthesis of ethyl 2-(dimethylaminomethylidene)pentanoate typically involves the reaction of an acid with an alcohol. For example, esters like ethyl acetate are formed when acetic acid reacts with ethanol . The specific synthetic route for this compound would involve the appropriate acid and alcohol under controlled conditions to yield the desired ester.
Analyse Chemischer Reaktionen
Esters, including ethyl 2-(dimethylaminomethylidene)pentanoate, undergo various chemical reactions such as hydrolysis, transesterification, and reduction. Common reagents used in these reactions include acids, bases, and reducing agents. For instance, hydrolysis of esters in the presence of an acid or base yields the corresponding carboxylic acid and alcohol . Transesterification involves the exchange of the alkoxy group of an ester with another alcohol, while reduction can convert esters to alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(dimethylaminomethylidene)pentanoate has potential applications in chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology and medicine, esters are often explored for their potential therapeutic properties. For instance, esters are used in drug delivery systems due to their ability to form micelles and encapsulate drugs . In industry, esters are used as solvents, plasticizers, and flavoring agents .
Wirkmechanismus
The mechanism of action of ethyl 2-(dimethylaminomethylidene)pentanoate would depend on its specific application. In drug delivery, for example, esters can enhance the solubility and bioavailability of drugs. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the ester is used .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(dimethylaminomethylidene)pentanoate can be compared with other esters such as ethyl acetate, methyl butyrate, and ethyl benzoate. These esters share similar structural features but differ in their specific alkyl and acyl groups
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
ethyl 2-(dimethylaminomethylidene)pentanoate |
InChI |
InChI=1S/C10H19NO2/c1-5-7-9(8-11(3)4)10(12)13-6-2/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
JXFSMNMTMJRABZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=CN(C)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


